Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-
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Overview
Description
Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-: is a chemical compound with the molecular formula C14H11BrN2OS and a molecular weight of 335.21894 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a thioxomethyl group attached to a benzamide core. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- typically involves the reaction of 3-bromoaniline with thiophosgene, followed by the addition of benzoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of toxic reagents like thiophosgene .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often require a catalyst or base to proceed.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
- Benzamide, N-[[(3-chlorophenyl)amino]thioxomethyl]-
- Benzamide, N-[[(3-methoxyphenyl)amino]thioxomethyl]-
- Benzamide, N-[[(3-hydroxyphenyl)amino]thioxomethyl]-
Comparison: Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. In contrast, similar compounds with different substituents (e.g., chlorine, methoxy, hydroxy) may exhibit different chemical and biological properties .
Properties
CAS No. |
89069-93-2 |
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Molecular Formula |
C14H11BrN2OS |
Molecular Weight |
335.22 g/mol |
IUPAC Name |
N-[(3-bromophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H11BrN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19) |
InChI Key |
HIBJQLBUMWEIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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